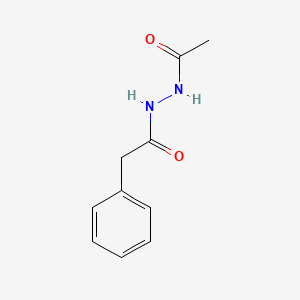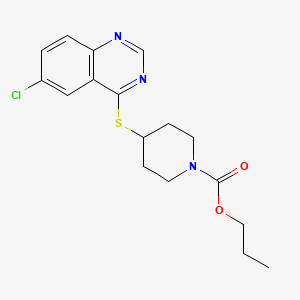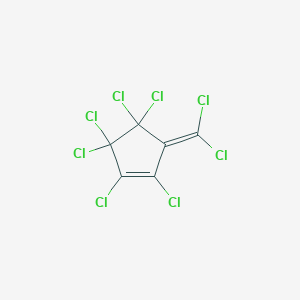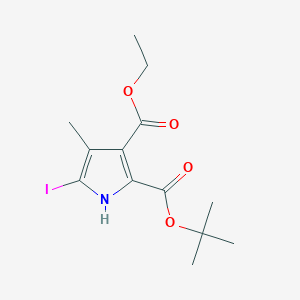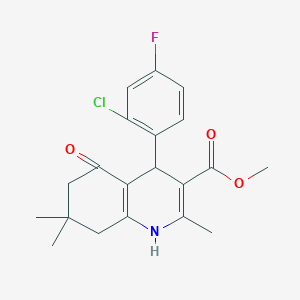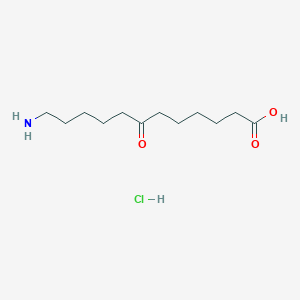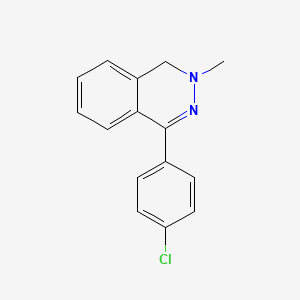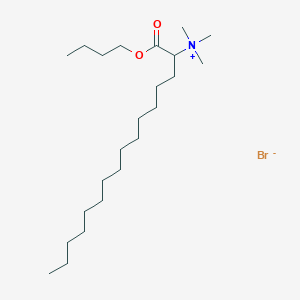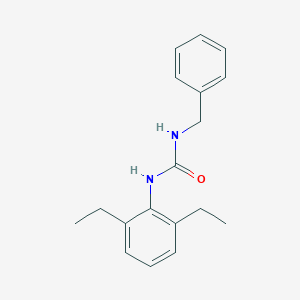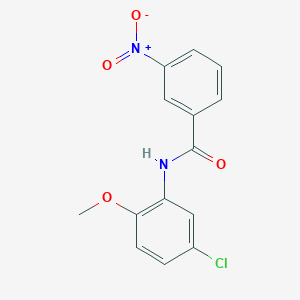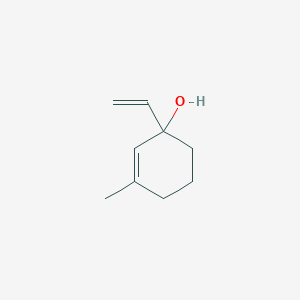
1-Ethenyl-3-methylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C10H16O. It is a cyclic alcohol with a vinyl group and a methyl group attached to a cyclohexene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethenyl-3-methylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid . Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation of cyclohexene derivatives. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-3-methylcyclohex-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted cyclohexenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-methylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-ethenyl-3-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. Its vinyl group allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-cyclohexen-1-one: This compound is similar in structure but lacks the vinyl group.
3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another similar compound with a different substitution pattern on the cyclohexene ring.
Uniqueness
1-Ethenyl-3-methylcyclohex-2-en-1-ol is unique due to its combination of a vinyl group and a hydroxyl group on a cyclohexene ring.
Eigenschaften
CAS-Nummer |
62763-42-2 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-ethenyl-3-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)6-4-5-8(2)7-9/h3,7,10H,1,4-6H2,2H3 |
InChI-Schlüssel |
VETXXJZMVVPTTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CCC1)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




